

An In-depth Technical Guide to 3-Bromo-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-(methylthio)pyridine

Cat. No.: B141238

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-(methylthio)pyridine**, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in the realm of drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering expert insights into its reactivity and utility. This guide aims to serve as a foundational resource, integrating established protocols with mechanistic understanding to facilitate its effective application in complex synthetic pathways.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyridine derivatives are of particular interest due to their presence in numerous approved drugs and their ability to modulate biological activity.^[1] The unique electronic properties and spatial arrangement of the pyridine ring, conferred by the nitrogen atom, allow for specific interactions with biological targets.^{[1][2]} **3-Bromo-5-(methylthio)pyridine** has emerged as a valuable intermediate, offering two distinct points for chemical modification: the bromine atom, which is amenable to various cross-coupling reactions, and the methylthio group, which can be further functionalized. This dual reactivity makes it a versatile scaffold for the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, providing a robust framework for its utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application. The key identifiers and physicochemical characteristics of **3-Bromo-5-(methylthio)pyridine** are summarized below.

Table 1: Chemical and Physical Properties of **3-Bromo-5-(methylthio)pyridine**

Property	Value	Source
CAS Number	142137-18-6	[3][4][5][6]
Molecular Formula	C6H6BrNS	[3]
Molecular Weight	204.1 g/mol	[3]
Purity	Typically ≥98%	[3]
Storage	Room temperature	[3]

While specific data for the boiling point, melting point, and density of **3-Bromo-5-(methylthio)pyridine** are not readily available in the provided search results, the properties of the closely related compound, 3-bromo-5-methylpyridine, can offer some context. For 3-bromo-5-methylpyridine, the boiling point is reported to be around 190-197.4°C, with a density of approximately 1.4869 g/cm³.^{[7][8]} It is important to note that the substitution of a methyl group with a methylthio group will influence these properties.

Synthesis Methodologies

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available for their preparation. The synthesis of **3-Bromo-5-(methylthio)pyridine** can be approached through various routes, often involving the functionalization of a pre-existing pyridine ring. While a specific, detailed synthesis protocol for **3-Bromo-5-(methylthio)pyridine** was not found in the provided search results, a general understanding can be derived from the synthesis of analogous compounds like 3-bromo-5-methylpyridine.

A common strategy involves a multi-step sequence starting from a readily available pyridine derivative. For instance, a plausible synthetic pathway could involve the introduction of the methylthio group followed by bromination, or vice-versa. The synthesis of 3-bromo-5-methylpyridine often involves the diazotization of an amino-substituted methylpyridine followed by bromination.[8] Another approach could be the direct bromination of a methylpyridine under specific conditions.[8]

A patented method for synthesizing 3-bromo-5-methylpyridine provides a concrete example of a multi-step synthesis that could be adapted.[9] This process involves:

- Condensation and decarboxylation to form 3-nitro-5-methylpyridine.
- Hydrogenation reduction to yield 3-amino-5-methylpyridine.
- A Sandmeyer-type reaction involving diazotization of the amino group followed by treatment with a bromine source to afford the final product.[9]

The following diagram illustrates a generalized workflow for the synthesis of a substituted bromopyridine, which could be conceptually applied to **3-Bromo-5-(methylthio)pyridine**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **3-Bromo-5-(methylthio)pyridine**.

Experimental Protocol: Illustrative Synthesis of a Bromopyridine Derivative (Adapted from a related synthesis)[9]

This is a generalized protocol for illustrative purposes and would require optimization for the specific synthesis of **3-Bromo-5-(methylthio)pyridine**.

- Step 1: Formation of the Amino Precursor: A suitable substituted pyridine (e.g., a nitropyridine) is reduced to the corresponding aminopyridine. This is often achieved through catalytic hydrogenation using a catalyst like Pd/C in a solvent such as methanol.[9] The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude aminopyridine.

- Step 2: Diazotization and Bromination (Sandmeyer Reaction): The aminopyridine is dissolved in an acidic solution (e.g., aqueous HBr) and cooled to a low temperature (typically 0 to -10 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, this solution is added to a solution of a bromine source, such as cuprous bromide (CuBr) in HBr, to facilitate the substitution of the diazonium group with a bromine atom. The reaction mixture is then typically warmed to room temperature and stirred for several hours.
- Step 3: Work-up and Purification: The reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The resulting crude product is then purified using a suitable technique, such as column chromatography on silica gel or distillation, to afford the pure bromopyridine derivative.

Reactivity and Applications in Drug Discovery

The synthetic utility of **3-Bromo-5-(methylthio)pyridine** lies in the orthogonal reactivity of its two key functional groups. The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. [2] This allows for the facile introduction of a wide range of substituents at the 3-position of the pyridine ring.

The methylthio group, on the other hand, can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties of the molecule and provide additional points for interaction with biological targets. It can also potentially be displaced by nucleophiles under certain conditions. This dual functionality makes **3-Bromo-5-(methylthio)pyridine** a valuable building block for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in a multitude of approved drugs for various therapeutic areas, including oncology, central nervous system

disorders, and infectious diseases.^[1] The introduction of substituents at the 3- and 5-positions can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and target-binding affinity.^[2] For example, in the development of kinase inhibitors, a common class of anticancer agents, the pyridine core often serves as a scaffold to orient key binding motifs towards the ATP-binding pocket of the target kinase.

The following diagram illustrates a conceptual application of **3-Bromo-5-(methylthio)pyridine** in the synthesis of a potential bioactive molecule.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for elaborating **3-Bromo-5-(methylthio)pyridine** in drug discovery.

Conclusion

3-Bromo-5-(methylthio)pyridine is a strategically important building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the distinct reactivity of its bromo and methylthio substituents, provides chemists with a versatile platform for the design and synthesis of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials. This guide has provided a foundational overview to aid researchers in the effective utilization of this valuable chemical intermediate.

References

- **3-Bromo-5-(methylthio)pyridine**, min 98%, 1 gram. (n.d.).
- Pyridine, 3-bromo-2-(methylthio)-5-(trifluoromethyl)-. (n.d.). CymitQuimica.
- **3-BROMO-5-(METHYLTHIO)PYRIDINE** | 142137-18-6. (n.d.). ChemicalBook.
- **3-Bromo-5-(methylthio)pyridine** (Cas 142137-18-6). (n.d.). Parchem.
- **3-BROMO-5-(METHYLTHIO)PYRIDINE** CAS#: 142137-18-6. (n.d.). ChemicalBook.
- 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.

- 3-Bromo-5-methylpyridine 97 3430-16-8. (n.d.). Sigma-Aldrich.
- Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Eureka | Patsnap.
- Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [pipzine-chem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-BROMO-5-(METHYLTHIO)PYRIDINE | 142137-18-6 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 3-BROMO-5-(METHYLTHIO)PYRIDINE CAS#: 142137-18-6 [amp.chemicalbook.com]
- 7. 3-Bromo-5-methylpyridine 97 3430-16-8 [sigmaaldrich.com]
- 8. nbino.com [nbino.com]
- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-(methylthio)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141238#3-bromo-5-methylthio-pyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com